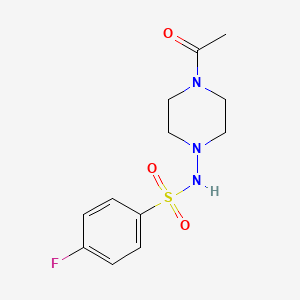
N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide
概述
描述
FR-121196,也称为N-(4-乙酰基-1-哌嗪基)-4-氟苯磺酰胺 ,是一种小分子药物,已被研究用于其作为抗痴呆剂的潜力。它由藤泽制药株式会社开发。并已在各种动物模型中显示出改善记忆缺陷的希望 .
准备方法
FR-121196 的合成涉及 4-氟苯磺酰氯与 N-(4-乙酰基-1-哌嗪基)胺反应。该反应通常在诸如三乙胺的碱存在下,在诸如二氯甲烷的有机溶剂中进行。 然后通过重结晶或色谱法纯化产物 .
化学反应分析
FR-121196 经历了几种类型的化学反应,包括:
氧化: 可以使用诸如高锰酸钾或三氧化铬之类的试剂进行氧化。
还原: 可以使用诸如氢化铝锂之类的试剂实现还原。
科学研究应用
化学: 它作为研究氟取代对磺酰胺药理性质影响的模型化合物。
生物学: 该化合物已被用于研究血清素能和胆碱能通路在认知功能中的作用。
医学: FR-121196 已显示出作为认知增强剂的潜力,特别是在治疗痴呆症和其他与记忆相关的疾病方面
工业: 它用于开发针对神经系统疾病的新药.
作用机制
FR-121196 主要通过调节生长抑素受体发挥其作用。它通过促进中缝-海马血清素能通路,进而激活隔区-海马胆碱能通路,从而增强认知功能。 这种对血清素能和胆碱能系统的双重作用被认为是其认知增强特性的基础 .
相似化合物的比较
FR-121196 与其他认知增强剂(如 N-(4-乙酰基-1-哌嗪基)-对氟苯甲酰胺 (FK 960) 和吡拉西坦)相似。 它在对血清素能和胆碱能通路的双重作用中是独特的,这使其有别于通常只针对其中一个系统的其他化合物 .
类似化合物列表:
- N-(4-乙酰基-1-哌嗪基)-对氟苯甲酰胺 (FK 960)
- 吡拉西坦
- N-(4-乙酰基-1-哌嗪基)-4-氟苯磺酰胺 (FR 121196)
生物活性
N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, also known as FR 121196, is a synthetic compound notable for its potential biological activities, particularly as a cognitive enhancer. It features a unique molecular structure that includes a piperazine ring and a sulfonamide functional group, with a molecular weight of approximately 301.34 g/mol .
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its sulfonamide group, which can engage in various chemical reactions typical of sulfonamides. This group is believed to play a crucial role in modulating neurotransmitter systems, particularly those related to cognitive functions such as memory and learning .
Cognitive Enhancement
Research indicates that this compound may enhance cognitive functions, particularly memory performance in animal models. In studies utilizing the Morris water maze, the compound demonstrated significant improvements in memory tasks .
Case Studies
- Morris Water Maze Test : In a controlled study, rodents treated with varying doses of FR 121196 exhibited enhanced spatial memory compared to control groups. The results suggested a dose-dependent response, where higher doses correlated with improved performance.
- Neurotransmitter Interaction : Further investigations revealed that the compound may influence neurotransmitter systems involving somatostatin and other neuropeptides crucial for memory formation and retrieval .
Comparison with Similar Compounds
The following table summarizes the structural features and biological properties of compounds related to this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(4-Acetyl-1-piperazinyl)-4-fluorobenzamide | Lacks sulfonamide group | Primarily studied for anti-inflammatory effects |
| N-(4-Methyl-1-piperazinyl)-4-fluorobenzenesulfonamide | Contains methyl instead of acetyl | Exhibits different pharmacokinetics |
| N-(2-Hydroxyethyl)-N-(4-fluorobenzenesulfonamide | Hydroxyethyl group instead of piperazine | Potential use in antibacterial applications |
The distinct combination of piperazine and sulfonamide functionalities in FR 121196 contributes to its unique biological activity as a cognitive enhancer compared to other structurally similar compounds .
Pharmacological Studies
Recent studies have focused on elucidating the pharmacological profile of FR 121196. Key findings include:
- Neuroprotective Effects : The compound has shown promise in protecting neurons from oxidative stress, potentially through modulation of antioxidant pathways.
- Behavioral Assessments : Behavioral tests indicate that FR 121196 may mitigate cognitive decline associated with neurodegenerative diseases, suggesting its potential therapeutic application in conditions like Alzheimer's disease .
Future Directions
Further research is warranted to explore the following aspects:
- Long-term Effects : Investigating the long-term effects of FR 121196 on cognitive function and overall brain health.
- Mechanistic Studies : Detailed studies on the specific neurotransmitter systems affected by this compound will help clarify its mechanism of action.
属性
CAS 编号 |
133920-65-7 |
|---|---|
分子式 |
C12H16FN3O3S |
分子量 |
301.34 g/mol |
IUPAC 名称 |
N-(4-acetylpiperazin-1-yl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H16FN3O3S/c1-10(17)15-6-8-16(9-7-15)14-20(18,19)12-4-2-11(13)3-5-12/h2-5,14H,6-9H2,1H3 |
InChI 键 |
PZQKOVUNWPDCCQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=C(C=C2)F |
规范 SMILES |
CC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=C(C=C2)F |
外观 |
Solid powder |
Key on ui other cas no. |
133920-65-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
FR 121196 FR-121196 FR121196 N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













